Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate
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Overview
Description
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate is a heterocyclic organic compound with the molecular formula C12H12BrNO5S and a molecular weight of 362.2 g/mol. This compound is known for its unique structure, which includes a brominated phenyl ring and an isothiazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions can convert the brominated phenyl ring to a less reactive form.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl ring and the isothiazolidinone moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-yl)benzoate
- 4-(2,4-Dimethoxyphenyl)benzyl alcohol
- Quinocetone
Uniqueness
Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate is unique due to its specific combination of a brominated phenyl ring and an isothiazolidinone moiety. This structure imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
850318-47-7 |
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Molecular Formula |
C12H12BrNO5S |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
methyl 2-[3-bromo-4-(1,1,3-trioxo-1,2-thiazolidin-5-yl)phenyl]acetate |
InChI |
InChI=1S/C12H12BrNO5S/c1-19-12(16)5-7-2-3-8(9(13)4-7)10-6-11(15)14-20(10,17)18/h2-4,10H,5-6H2,1H3,(H,14,15) |
InChI Key |
PFKBWCQOGKNPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C2CC(=O)NS2(=O)=O)Br |
Origin of Product |
United States |
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